molecular formula C9H13NO B11964734 4-(2-Ethoxyethyl)pyridine CAS No. 7250-69-3

4-(2-Ethoxyethyl)pyridine

Cat. No.: B11964734
CAS No.: 7250-69-3
M. Wt: 151.21 g/mol
InChI Key: HWYDINXRRSJOGY-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethyl)pyridine is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical structure of a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of an ethoxyethyl group attached to the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-bromopyridine with 2-ethoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Ethoxyethyl)pyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The ethoxyethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxyethyl)pyridine
  • 4-(2-Methoxyethyl)pyridine
  • 4-(2-Hydroxyethyl)pyridine

Uniqueness

4-(2-Ethoxyethyl)pyridine is unique due to the presence of the ethoxyethyl group at the fourth position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and applications compared to other similar compounds .

Properties

CAS No.

7250-69-3

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(2-ethoxyethyl)pyridine

InChI

InChI=1S/C9H13NO/c1-2-11-8-5-9-3-6-10-7-4-9/h3-4,6-7H,2,5,8H2,1H3

InChI Key

HWYDINXRRSJOGY-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=CC=NC=C1

Origin of Product

United States

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